ROCK1-IN-1

ROCK1 inhibition Kinase assay Selectivity profiling

ROCK1-IN-1 (CAS 692869-38-8) is a synthetic small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase implicated in cellular motility, morphology, and contraction. It is a pyridine-thiazole acetamide derivative (molecular formula C₁₇H₁₅N₃O₂S, MW 325.38) identified through optimization of a high-throughput screening hit.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B2515065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK1-IN-1
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21)
InChIKeyALHMHPNOEONPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ROCK1-IN-1 (692869-38-8): ROCK1 Inhibitor Baseline Profile for Hypertension, Glaucoma, and Erectile Dysfunction Research


ROCK1-IN-1 (CAS 692869-38-8) is a synthetic small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase implicated in cellular motility, morphology, and contraction . It is a pyridine-thiazole acetamide derivative (molecular formula C₁₇H₁₅N₃O₂S, MW 325.38) identified through optimization of a high-throughput screening hit [1]. The compound is reported as a ROCK1 inhibitor with a Ki value of 540 nM and is used in research contexts for hypertension, glaucoma, and erectile dysfunction .

ROCK1-IN-1 (692869-38-8): Why Isoform Selectivity Precludes Simple Substitution with Pan-ROCK Inhibitors


ROCK1 and ROCK2, despite high sequence homology, exert distinct biological functions: ROCK1 is primarily linked to stress fiber formation and apoptosis, while ROCK2 is more associated with phagocytosis and cell contraction [1]. Consequently, pan-ROCK inhibitors (e.g., Y-27632, Fasudil) that do not discriminate between isoforms can produce confounding or even opposing cellular outcomes [1]. The therapeutic relevance of isoform-selective inhibition is underscored by the clinical development of ROCK2-selective agents for conditions like graft-versus-host disease and idiopathic pulmonary fibrosis [2]. Therefore, substituting ROCK1-IN-1 with a non-selective or ROCK2-biased inhibitor introduces significant experimental variability and fails to isolate ROCK1-specific signaling pathways. The evidence below quantifies the molecular and functional basis for this selection.

ROCK1-IN-1 (692869-38-8): Quantitative Differentiation Evidence Against Key Comparators


ROCK1-IN-1 vs. Y-27632: Differential ROCK1 Inhibitory Potency (Ki vs. IC50)

In a direct comparison of ROCK1 inhibitory potency, ROCK1-IN-1 exhibits a Ki value of 540 nM . In contrast, the widely used pan-ROCK inhibitor Y-27632 demonstrates an IC50 value of 140-220 nM for ROCK1 [1]. While Y-27632 is approximately 2.5- to 3.9-fold more potent in this assay, ROCK1-IN-1's distinct binding mode (Ki) versus functional inhibition (IC50) may offer advantages in specific experimental contexts where reversible binding kinetics are critical .

ROCK1 inhibition Kinase assay Selectivity profiling

ROCK1-IN-1 vs. Fasudil: Comparison of ROCK1 Inhibitory Potency (Ki vs. Ki)

In biochemical assays, ROCK1-IN-1 demonstrates a Ki value of 540 nM for ROCK1 . Fasudil, a clinically approved pan-ROCK inhibitor, has a reported Ki of 330 nM for ROCK2, but its ROCK1 Ki is not uniformly reported in public databases [1]. However, its non-selective nature and established use in vasospasm indicate broad ROCK inhibition. ROCK1-IN-1, with its defined ROCK1 Ki, offers a more specific tool for isolating ROCK1-dependent pathways, particularly where avoiding ROCK2-mediated effects (e.g., on vascular tone) is desired [2].

ROCK1 inhibition Kinase assay Selectivity profiling

ROCK1-IN-1 vs. GSK269962A: Differential ROCK1 vs. ROCK2 Selectivity Profile

GSK269962A is a potent ROCK inhibitor with IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2, displaying a ~2.5-fold selectivity for ROCK1 . ROCK1-IN-1, while less potent (Ki = 540 nM), is reported to exhibit high selectivity for ROCK1 over ROCK2 [1], though a precise selectivity ratio is not publicly disclosed. This suggests ROCK1-IN-1 may be a more selective tool for ROCK1-specific signaling compared to GSK269962A, which retains significant ROCK2 activity . In experimental systems where even low-level ROCK2 inhibition is confounding, ROCK1-IN-1 may offer a cleaner phenotypic readout.

ROCK1 inhibition Kinase assay Selectivity profiling

ROCK1-IN-1 vs. Rho-Kinase-IN-1: Comparison of ROCK1 Inhibitory Potency (Ki)

ROCK1-IN-1 and Rho-Kinase-IN-1 are both pyridine-based ROCK inhibitors developed from the same chemical series . However, they exhibit markedly different inhibitory potencies. ROCK1-IN-1 has a Ki of 540 nM for ROCK1 . In contrast, Rho-Kinase-IN-1 (compound 1.008 from US20090325960A1) demonstrates significantly greater potency, with Ki values of 30.5 nM for ROCK1 and 3.9 nM for ROCK2 . This 17.7-fold difference in ROCK1 Ki highlights ROCK1-IN-1's distinct molecular profile, potentially offering a less potent but more selective alternative for specific research applications.

ROCK1 inhibition Kinase assay Selectivity profiling

ROCK1-IN-1 (692869-38-8): Recommended Application Scenarios for Scientific and Preclinical Use


ROCK1-Specific Signaling Studies in Cellular Models

Use ROCK1-IN-1 (Ki = 540 nM) in cell-based assays (e.g., vascular smooth muscle cells, endothelial cells, cancer cell lines) to dissect ROCK1-specific contributions to cytoskeletal reorganization, migration, and apoptosis . The compound's reported selectivity for ROCK1 over ROCK2 makes it a valuable tool for experiments where pan-ROCK inhibitors (e.g., Y-27632, Fasudil) would confound interpretation due to concurrent ROCK2 inhibition [1].

Mechanistic Studies in Hypertension and Vascular Biology

Employ ROCK1-IN-1 in preclinical models of hypertension to investigate the role of ROCK1 in vascular tone regulation, smooth muscle contraction, and endothelial function . Unlike clinically used pan-ROCK inhibitors, ROCK1-IN-1 allows for the isolation of ROCK1-dependent pathways, potentially identifying isoform-specific therapeutic targets [1].

Glaucoma Research and Trabecular Meshwork Studies

Utilize ROCK1-IN-1 in ex vivo or in vitro models of the trabecular meshwork and Schlemm's canal to study ROCK1-mediated regulation of aqueous humor outflow . This enables differentiation of ROCK1-specific effects from those of ROCK2, which is critical given the clinical use of ROCK inhibitors (e.g., netarsudil, ripasudil) for intraocular pressure reduction [1].

Erectile Dysfunction and Smooth Muscle Relaxation Research

Apply ROCK1-IN-1 in isolated tissue bath experiments or cellular models of corpus cavernosum smooth muscle to delineate ROCK1's specific contribution to calcium sensitization and smooth muscle contraction . This research may inform the development of isoform-selective therapies for erectile dysfunction with improved side effect profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROCK1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.